![molecular formula C17H36O3Si4 B6323242 Phenethyltris(trimethylsiloxy)silane; 95%, viscosity 4 cSt. at 25°C CAS No. 211935-21-6](/img/structure/B6323242.png)
Phenethyltris(trimethylsiloxy)silane; 95%, viscosity 4 cSt. at 25°C
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Descripción general
Descripción
Phenethyltris(trimethylsiloxy)silane is a chemical compound with the molecular formula C17H36O3Si4 . It is also known by other names such as 1,1,5,5,5-hexamethyl-3-phenylethyl-3-[(trimethylsilyl)oxy]trisiloxane . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Phenethyltris(trimethylsiloxy)silane consists of a phenylethyl group attached to a silicon atom, which is further connected to three trimethylsiloxy groups . The IUPAC Standard InChI is InChI=1S/C17H36O3Si4/c1-21(2,3)18-24(19-22(4,5)6,20-23(7,8)9)16-15-17-13-11-10-12-14-17/h10-14H,15-16H2,1-9H3 .Physical And Chemical Properties Analysis
Phenethyltris(trimethylsiloxy)silane is a liquid substance . It has a molecular weight of 400.81 g/mol . The refractive index is 1.437, and it has a boiling point of 264 °C . The density of this compound is 0.921 g/mL at 20 °C .Aplicaciones Científicas De Investigación
High-Frequency Copper-Clad Laminates
Phenethyltris(trimethylsiloxy)silane: is utilized in the development of copper-clad laminates (CCLs) for high-frequency applications. These CCLs are integral to high-speed integrated circuits (IC) boards. The compound contributes to a low dielectric constant and dissipation factor, which are critical for maintaining signal integrity at high frequencies .
Thermal Stability Enhancement
The thermal stability of materials is crucial for applications that undergo high-temperature processes or operate in extreme temperature environmentsPhenethyltris(trimethylsiloxy)silane enhances the thermal stability of siloxane hybrid matrices, making them suitable for use in environments with temperatures up to 275°C .
Dielectric Performance Improvement
In electronic components, dielectric materials with low loss are essential for efficient operationPhenethyltris(trimethylsiloxy)silane is used to improve the dielectric performance of materials, achieving a dielectric constant of 2.75 and a dissipation factor of 0.0015 at 1 GHz , indicating excellent dielectric properties .
Flame Resistance
Flame resistance is a desirable property for materials used in electrical and electronic applications to reduce fire hazardsPhenethyltris(trimethylsiloxy)silane can impart flame resistance to materials without the need for additional additives .
Sol-Gel Processes
This compound plays a role in sol-gel processes, which are used to create ceramic and glass materials at low temperatures. The sol-gel process involving Phenethyltris(trimethylsiloxy)silane can lead to the development of advanced materials with unique properties .
Radical Polymerization
Phenethyltris(trimethylsiloxy)silane: is involved in radical polymerization processes. It can be used to create vinyl-phenyl siloxane hybrid materials through the radical polymerization of resin blends, which are significant for various industrial applications .
Low Dielectric Loss Materials
The compound is instrumental in achieving low dielectric loss in materials, which is vital for the performance of high-frequency electronic devices. Materials with low dielectric loss reduce energy dissipation and improve the efficiency of electronic systems .
Material Science Research
In material science, Phenethyltris(trimethylsiloxy)silane is used to explore new composites and polymers. Its unique structure allows researchers to synthesize materials with specific characteristics tailored for advanced applications .
Safety and Hazards
Phenethyltris(trimethylsiloxy)silane should be handled with care to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this substance . In case of accidental ingestion or inhalation, immediate medical attention should be sought .
Propiedades
IUPAC Name |
trimethyl-[2-phenylethyl-bis(trimethylsilyloxy)silyl]oxysilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O3Si4/c1-21(2,3)18-24(19-22(4,5)6,20-23(7,8)9)16-15-17-13-11-10-12-14-17/h10-14H,15-16H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPXTSMFUQOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCC1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O3Si4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700545 |
Source
|
Record name | 1,1,1,5,5,5-Hexamethyl-3-(2-phenylethyl)-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyltris(trimethylsiloxy)silane | |
CAS RN |
211935-21-6 |
Source
|
Record name | 1,1,1,5,5,5-Hexamethyl-3-(2-phenylethyl)-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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